molecular formula C23H26N2O4S B11404842 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B11404842
M. Wt: 426.5 g/mol
InChI Key: WVZSPKQTXUXRBY-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with dimethyl groups and an acetamide moiety linked to a piperidinylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps. One common approach is as follows:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using suitable alkylating agents.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the Piperidinylsulfonylphenyl Group: This step involves the reaction of the intermediate compound with piperidinylsulfonylphenyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring or the piperidinylsulfonylphenyl group, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives or piperidinylsulfonylphenyl derivatives.

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is unique due to the presence of both the benzofuran ring and the piperidinylsulfonylphenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C23H26N2O4S/c1-16-12-17(2)23-18(15-29-21(23)13-16)14-22(26)24-19-6-8-20(9-7-19)30(27,28)25-10-4-3-5-11-25/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,24,26)

InChI Key

WVZSPKQTXUXRBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C

Origin of Product

United States

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